2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine
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Overview
Description
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine is an organic compound that features a pyridine ring substituted with a thiophene ring and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the thiophene and pyridine rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in the Suzuki-Miyaura reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various arylated products depending on the coupling partner.
Scientific Research Applications
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a fluorine atom on the pyridine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group on the pyridine ring.
Phenylboronic acid pinacol ester: Lacks the thiophene and pyridine rings, but contains the boronic ester group.
Uniqueness
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine is unique due to the combination of the thiophene and pyridine rings with the boronic ester group. This structure provides a versatile platform for various chemical transformations and applications in different fields .
Properties
CAS No. |
1402240-71-4 |
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Molecular Formula |
C15H18BNO2S |
Molecular Weight |
287.2 |
Purity |
95 |
Origin of Product |
United States |
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